molecular formula C6H3Cl4N B1585791 2-Chloro-5-(trichloromethyl)pyridine CAS No. 69045-78-9

2-Chloro-5-(trichloromethyl)pyridine

Cat. No.: B1585791
CAS No.: 69045-78-9
M. Wt: 230.9 g/mol
InChI Key: VLJIVLGVKMTBOD-UHFFFAOYSA-N
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Description

2-Chloro-5-(trichloromethyl)pyridine is a chemical compound with the molecular formula C6H3Cl4N. It is a derivative of pyridine, characterized by the presence of a chloro group at the second position and a trichloromethyl group at the fifth position on the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(trichloromethyl)pyridine typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(trichloromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and trichloromethyl groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of solvents like dimethyl sulfoxide or acetonitrile and catalysts such as palladium or copper complexes.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in organic synthesis and industrial applications.

Scientific Research Applications

2-Chloro-5-(trichloromethyl)pyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals

Comparison with Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2,3-Dichloro-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-(chloromethyl)pyridine

Comparison: Compared to its similar compounds, 2-Chloro-5-(trichloromethyl)pyridine is unique due to the presence of the trichloromethyl group, which imparts distinct chemical and physical properties. This group enhances its reactivity and makes it suitable for specific applications in organic synthesis and industrial chemistry .

Properties

IUPAC Name

2-chloro-5-(trichloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl4N/c7-5-2-1-4(3-11-5)6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJIVLGVKMTBOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4028967
Record name 2-Chloro-5-trichloromethylpyridine
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Molecular Weight

230.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Pyridine, 2-chloro-5-(trichloromethyl)-
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CAS No.

69045-78-9
Record name 2-Chloro-5-trichloromethylpyridine
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Record name 2-Chloro-5-trichloromethylpyridine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 2-chloro-5-(trichloromethyl)-
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Record name 2-Chloro-5-trichloromethylpyridine
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Record name Pyridine, 2-chloro-5-(trichloromethyl)
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Record name 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

172 g of thus obtained 2-bromo-5-methylpyridine was dissolved in 1.3 l of carbon tetrachloride, and the system was then heated. At the time refluxing begain (at 77° C.), chlorine gas was bubbled into the system with ultraviolet light irradiation. After a lapse of 5 hours, the completion of the reaction was confirmed by gas chromatography, and the system was cooled and air was bubbled into the system to expel the unreacted chlorine. The system was washed with water several times and dried over anhydrous sodium sulfate. Then, the carbon tetrachloride was distilled off, and the system was allowed to cool. The solid crystals thus-obtained were washed with n-hexane to obtain 152 g of 2-chloro-5-trichloromethylpyridine with a melting point of 51° to 54° C.
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Synthesis routes and methods III

Procedure details

The process according to claim 4 wherein 6-chloronicotinic acid is produced by reacting 6-chloro-3-trifluoromethyl pyridine with aluminum chloride to obtain 6-chloro-3-trichloromethyl pyridine and then hydrolyzing the 6-chloro-3-trichloromethyl pyridine in the presence of sulfuric acid or phosphoric acid.
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Synthesis routes and methods IV

Procedure details

To 18.2 g of 2-chloro-5-trifluoromethyl pyridine, 20 g of aluminum chloride was added in 2 hours, and they were reacted under the predetermined reaction conditions as shown in Table 1. After the completion of the reaction, the reaction product was cooled and then introduced into ice water, and the oil layer was separated by liquid separation. The solvent was removed by distillation to obtain 2-chloro-5-trichloromethyl pyridine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of the newly developed synthetic method for 2-chloro-5-(trichloromethyl)pyridine using 6-hydroxynicotinic acid as a precursor?

A1: The new method utilizing 6-hydroxynicotinic acid offers several advantages over previous approaches: []

  • Easy purification and identification: Intermediates formed during the synthesis are readily purified and characterized, ensuring the quality of the final product. []

Q2: Is there an alternative synthetic route to this compound that utilizes different starting materials and reaction pathways?

A2: Yes, an alternative method utilizes 3-methylpyridine as the starting material. [] This approach involves the following key steps:

  1. N-oxidation: 3-Methylpyridine is reacted with hydrogen peroxide to yield N-oxygen-3-methylpyridine. []
  2. Chlorination: Benzoyl chloride is used to selectively chlorinate N-oxygen-3-methylpyridine at the 2-position, producing 2-chloro-5-methylpyridine. []
  3. Trichloromethylation: Methyl ethyl ketone peroxide initiates a radical reaction, introducing the trichloromethyl group and yielding the target compound, this compound. []

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